molecular formula C13H11NO2S B14350575 2-(Benzenesulfonyl)-3H-pyrrolizine CAS No. 90601-61-9

2-(Benzenesulfonyl)-3H-pyrrolizine

Cat. No.: B14350575
CAS No.: 90601-61-9
M. Wt: 245.30 g/mol
InChI Key: CNQYFRSOTJRPEH-UHFFFAOYSA-N
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Description

2-(Benzenesulfonyl)-3H-pyrrolizine is an organic compound that belongs to the class of sulfonyl-containing heterocycles. This compound is characterized by the presence of a benzenesulfonyl group attached to a pyrrolizine ring system. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzenesulfonyl)-3H-pyrrolizine typically involves the reaction of benzenesulfonyl chloride with a suitable pyrrolizine precursor. One common method is the reaction of benzenesulfonyl chloride with pyrrolizine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Benzenesulfonyl)-3H-pyrrolizine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in carbon tetrachloride for bromination reactions.

Major Products Formed

Scientific Research Applications

2-(Benzenesulfonyl)-3H-pyrrolizine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(Benzenesulfonyl)-3H-pyrrolizine involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes. The exact molecular pathways involved depend on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Benzenesulfonyl)-3H-pyrrolizine is unique due to its combination of a benzenesulfonyl group with a pyrrolizine ring system. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

90601-61-9

Molecular Formula

C13H11NO2S

Molecular Weight

245.30 g/mol

IUPAC Name

2-(benzenesulfonyl)-3H-pyrrolizine

InChI

InChI=1S/C13H11NO2S/c15-17(16,12-6-2-1-3-7-12)13-9-11-5-4-8-14(11)10-13/h1-9H,10H2

InChI Key

CNQYFRSOTJRPEH-UHFFFAOYSA-N

Canonical SMILES

C1C(=CC2=CC=CN21)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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